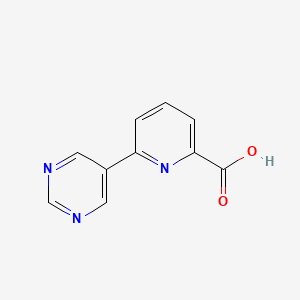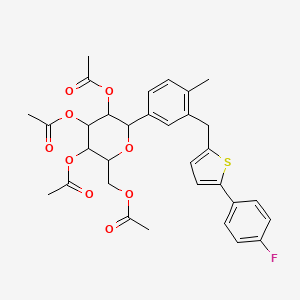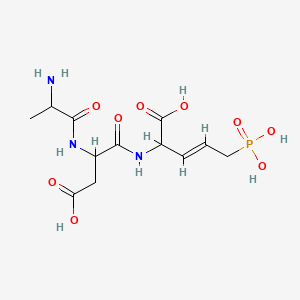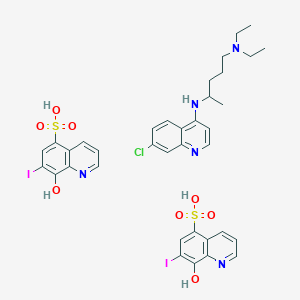
Henricine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Henricine is typically isolated from the stems of Schisandra henryi through a series of extraction and purification processes. The initial extraction involves the use of solvents such as petroleum ether and chloroform . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC), to isolate and purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from Schisandra henryi. advancements in biotechnological methods, such as in vitro microshoot culture grown in PlantForm bioreactors, have shown promise for increasing the yield of this compound and other lignans .
化学反応の分析
Types of Reactions: Henricine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides to introduce new substituents onto the aromatic ring.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
作用機序
The mechanism of action of henricine involves its interaction with various molecular targets and pathways. This compound has been shown to inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in inflammatory processes . Additionally, this compound’s cytotoxic effects on cancer cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Henricine is unique among tetrahydrofuran lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin A: Another lignan from Schisandra species with hepatoprotective and anticancer properties.
Deoxyschisandrin: Known for its antioxidant and anti-inflammatory effects.
Ganshisandrine: Exhibits antiviral and antihepatotoxic activities.
Compared to these compounds, this compound stands out due to its potent cytotoxic effects on leukemia and Hela cells, making it a promising candidate for further research and development in cancer therapy .
特性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
5-[3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3 |
InChIキー |
WHNJCTMEGTVMBR-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)

![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)




![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
